Cas no 2408959-16-8 (Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1))

Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) is a chemically stable and well-characterized derivative of cyclopenta[b]pyrrolone, featuring an aminomethyl functional group at the 6a position. The trifluoroacetate salt enhances its solubility in polar solvents, facilitating handling and further synthetic applications. This compound is particularly valuable in medicinal chemistry and pharmaceutical research as a versatile intermediate for the development of bioactive molecules, including potential CNS-targeting agents. Its high purity and defined structure ensure reproducibility in experimental settings. The presence of the trifluoroacetate counterion also aids in purification and analytical characterization, making it a reliable choice for advanced synthetic workflows.
Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) structure
2408959-16-8 structure
商品名:Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1)
CAS番号:2408959-16-8
MF:C10H15F3N2O3
メガワット:268.232913255692
CID:5854557

Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) 化学的及び物理的性質

名前と識別子

    • Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1)
    • インチ: 1S/C8H14N2O.C2HF3O2/c9-5-8-3-1-2-6(8)4-7(11)10-8;3-2(4,5)1(6)7/h6H,1-5,9H2,(H,10,11);(H,6,7)
    • InChIKey: OOPHMMCVMXBEJD-UHFFFAOYSA-N
    • ほほえんだ: C(F)(F)(F)C(=O)O.C(C12CCCC1CC(=O)N2)N

Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7500275-0.1g
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid
2408959-16-8 95%
0.1g
$248.0 2024-05-23
Enamine
EN300-7500275-0.05g
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid
2408959-16-8 95%
0.05g
$166.0 2024-05-23
Enamine
EN300-7500275-0.25g
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid
2408959-16-8 95%
0.25g
$353.0 2024-05-23
Aaron
AR028UUT-250mg
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid
2408959-16-8 95%
250mg
$511.00 2025-02-17
1PlusChem
1P028UMH-500mg
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid
2408959-16-8 95%
500mg
$751.00 2024-05-22
Aaron
AR028UUT-1g
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid
2408959-16-8 95%
1g
$1007.00 2025-02-17
Aaron
AR028UUT-100mg
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid
2408959-16-8 95%
100mg
$366.00 2025-02-17
1PlusChem
1P028UMH-50mg
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid
2408959-16-8 95%
50mg
$260.00 2024-05-22
1PlusChem
1P028UMH-10g
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid
2408959-16-8 95%
10g
$3856.00 2024-05-22
Enamine
EN300-7500275-10.0g
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one, trifluoroacetic acid
2408959-16-8 95%
10.0g
$3069.0 2024-05-23

Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) 関連文献

Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1)に関する追加情報

Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) (CAS No. 2408959-16-8): A Comprehensive Overview in Modern Chemical Biology

The compound Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) (CAS No. 2408959-16-8) represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its intricate structural framework, has garnered attention due to its unique chemical properties and potential biological activities. The presence of a fluorinated acetic acid moiety and an aminomethyl substituent at the 6a-position of the cyclopenta[b]pyrrolone scaffold introduces a high degree of functional diversity, making it a valuable candidate for further exploration.

In recent years, the study of nitrogen-containing heterocycles has been a cornerstone in medicinal chemistry, with compounds derived from pyrrolone scaffolds exhibiting diverse pharmacological profiles. The structural motif of Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) aligns well with this trend, offering a platform for designing molecules with enhanced binding affinity and selectivity towards biological targets. The incorporation of fluorine atoms is particularly noteworthy, as it not only modifies the electronic properties of the molecule but also improves metabolic stability and bioavailability.

One of the most compelling aspects of this compound is its potential as a building block for the development of novel therapeutic agents. The aminomethyl group at the 6a-position provides a versatile handle for further chemical modifications, enabling the synthesis of libraries of derivatives with tailored biological activities. This flexibility has made Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) a subject of interest in high-throughput screening campaigns aimed at identifying lead compounds for various diseases.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies suggest that its unique scaffold can effectively interact with target proteins through multiple binding modes, enhancing its potential as an inhibitor or modulator of biological pathways. The fluorinated acetic acid moiety is particularly important in these interactions, as it can form hydrogen bonds and π-stacking interactions with key residues in the binding pocket.

The synthesis of Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) presents both challenges and opportunities for synthetic chemists. The construction of the cyclopenta[b]pyrrolone ring system requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the fluorinated acetic acid group necessitates specialized synthetic methodologies to achieve optimal regioselectivity and functional group compatibility.

In terms of biological activity, preliminary studies have indicated that derivatives of this compound may exhibit promising effects in areas such as anti-inflammatory and anticancer research. The ability to modulate biological pathways through targeted interactions makes it an attractive candidate for further investigation. Furthermore, the fluorine atoms present in the molecule are known to enhance binding affinity and reduce susceptibility to metabolic degradation, which are critical factors in drug design.

The use of this compound in drug discovery is not without its challenges. Optimizing synthetic routes to produce scalable quantities while maintaining structural integrity remains a key focus. Additionally, thorough characterization through spectroscopic and analytical techniques is essential to confirm the identity and purity of the final product. These efforts are crucial for ensuring that subsequent biological evaluations are conducted on reliable material.

As research in chemical biology continues to evolve, compounds like Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) are poised to play an increasingly important role in drug development. Their unique structural features and functional diversity offer a wealth of opportunities for innovation. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can unlock new possibilities for therapeutic intervention across a wide range of diseases.

In conclusion, Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1) represents a promising entity in modern chemical biology. Its intricate structure and functional attributes make it an ideal candidate for further exploration in pharmaceutical research. As our understanding of molecular interactions continues to advance, this compound is likely to contribute significantly to the development of novel therapeutic agents that address unmet medical needs.

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